molecular formula C40H56 B082249 13-cis-Lycopene CAS No. 13018-46-7

13-cis-Lycopene

Cat. No.: B082249
CAS No.: 13018-46-7
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-FZXCKFLSSA-N
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Description

13-cis-Lycopene is a geometric isomer of all-trans-lycopene, a carotenoid renowned for its antioxidant properties and role in mitigating chronic diseases. Unlike the linear all-trans configuration, this compound features a bent structure due to a cis double bond at the 13th carbon, altering its solubility, bioavailability, and biological activity . In humans, cis-lycopene isomers, including this compound, constitute 58–88% of total lycopene in tissues such as the prostate, despite being minor components in dietary sources like tomatoes (9–21% cis isomers) . This discrepancy arises from pH- and heat-driven isomerization during digestion and metabolic processing .

Properties

CAS No.

13018-46-7

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21-,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

OAIJSZIZWZSQBC-FZXCKFLSSA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCC=C(C)C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Synonyms

13-CIS-LYCOPENE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Plasma and Tissue Distribution of Lycopene Isomers

Isomer Plasma (%) Prostate Tissue (%)
All-trans 27–42 12–21
13-cis 9–21 20–30
9-cis 3–8 15–25
5-cis 10–15 10–20

Data compiled from

5-cis-Lycopene

  • Absorption : 5-cis-lycopene is absorbed 1.5–2 times more efficiently than this compound, attributed to its lower steric hindrance and enhanced solubility in micelles .
  • Health Associations : Lower plasma 5-cis-lycopene correlates with atherosclerotic plaque burden (Spearman’s Rho: −0.292, p = 0.015), suggesting a stronger cardioprotective role than this compound .

9-cis-Lycopene

  • Isomerization : 9-cis-lycopene is preferentially formed under low gastric pH, whereas this compound arises from thermal processing (e.g., cooking) .

Other Cis Isomers (e.g., 15-cis, di-cis)

  • Detection : HPLC methods with C30 columns resolve 14–18 cis-lycopene peaks in tissues, with 15-cis-lycopene being less common in humans .
  • Function : These isomers are understudied but may synergize with this compound in quenching singlet oxygen .

Key Research Findings

Disease Associations

  • Alzheimer’s Disease (AD) : AD patients exhibit a 29.5% increase in the this compound ratio (13.3% to 17.2%, p < 0.05) compared to healthy controls, suggesting isomer-specific oxidative stress responses .

Table 2: Lycopene Isomer Ratios in Health and Disease

Condition This compound Ratio (%) Key Isomer Alteration
Healthy Prostate 20–30 Dominant cis isomer
AD Plasma 17.2 ± 1.7 Elevated vs. healthy
Smoker Lungs 25–35 Increased cis isomers

Data from

Technological Advances in Analysis

  • HPLC : C30 columns resolve this compound (Rt ≈ 5.2 min) from 5-cis (Rt ≈ 4.8 min) and 9-cis (Rt ≈ 5.0 min) .
  • FTIR : this compound lacks the 1233 cm⁻¹ peak present in all-trans-lycopene, aiding isomer identification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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13-cis-Lycopene
Reactant of Route 2
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